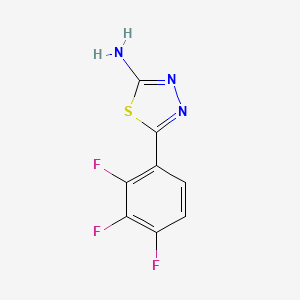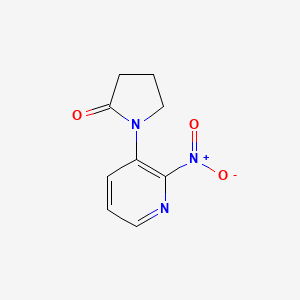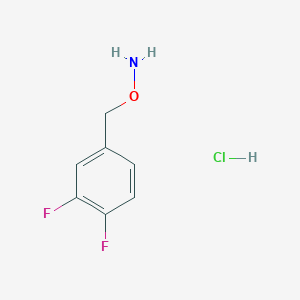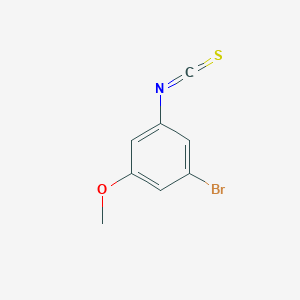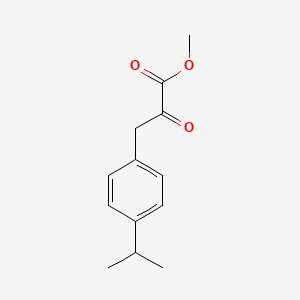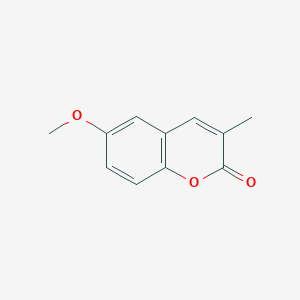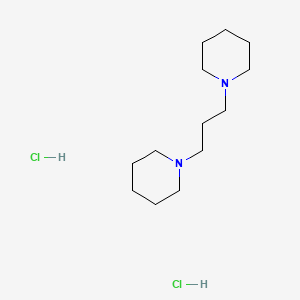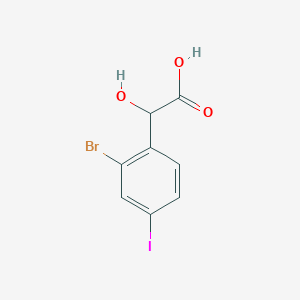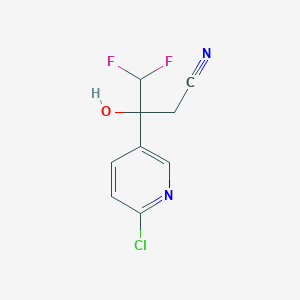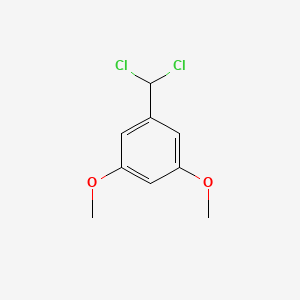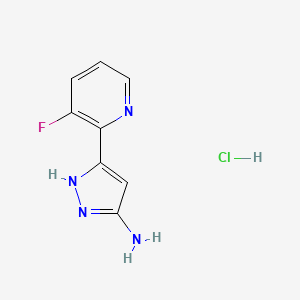
3-(5-Benzodioxolyl)azetidine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32662219 is a chemical compound with significant interest in various scientific fields. It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry. This compound has been the subject of numerous studies due to its versatile nature and potential for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of MFCD32662219 involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions typically involve specific temperatures, pressures, and catalysts to ensure the optimal yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of MFCD32662219 is scaled up using large reactors and continuous flow processes. The industrial methods focus on maximizing yield, reducing production costs, and ensuring the consistency of the product. The use of advanced technologies and automation in the production process helps achieve these goals.
Analyse Des Réactions Chimiques
Types of Reactions: MFCD32662219 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenation or alkylation reactions are performed using appropriate halogen or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
MFCD32662219 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: MFCD32662219 is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of MFCD32662219 involves its interaction with specific molecular targets and pathways The compound may bind to certain enzymes or receptors, altering their activity and leading to the desired biological or chemical effect
Comparaison Avec Des Composés Similaires
MFCD32662219 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups are studied for comparison.
Uniqueness: MFCD32662219 may exhibit unique properties such as higher reactivity, better stability, or specific biological activities that distinguish it from other compounds.
Propriétés
Formule moléculaire |
C10H12ClNO2 |
|---|---|
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
3-(1,3-benzodioxol-5-yl)azetidine;hydrochloride |
InChI |
InChI=1S/C10H11NO2.ClH/c1-2-9-10(13-6-12-9)3-7(1)8-4-11-5-8;/h1-3,8,11H,4-6H2;1H |
Clé InChI |
UUAHLWMJQNMSIZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=CC3=C(C=C2)OCO3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


